BenchChemオンラインストアへようこそ!

3-bromo-N-(2,6-dimethylphenyl)benzamide

Physical organic chemistry Quantitative structure-activity relationships (QSAR) Medicinal chemistry

3-Bromo-N-(2,6-dimethylphenyl)benzamide (CAS 195383-90-5; molecular formula C₁₅H₁₄BrNO; MW 304.18 g·mol⁻¹) is a meta-brominated N-aryl benzamide belonging to the substituted benzanilide class. The compound features a 2,6-dimethylphenyl amide moiety that imposes significant steric hindrance around the amide bond, twisting the aromatic rings out of coplanarity, while the bromine substituent at the 3-position (meta) of the benzoyl ring provides a distinct electronic profile compared to its ortho- and para-brominated regioisomers.

Molecular Formula C15H14BrNO
Molecular Weight 304.18 g/mol
Cat. No. B5757523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(2,6-dimethylphenyl)benzamide
Molecular FormulaC15H14BrNO
Molecular Weight304.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C15H14BrNO/c1-10-5-3-6-11(2)14(10)17-15(18)12-7-4-8-13(16)9-12/h3-9H,1-2H3,(H,17,18)
InChIKeyHCZIQBDCLWTBDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-(2,6-dimethylphenyl)benzamide – Procurement-Relevant Identity and Class Positioning for Research Sourcing


3-Bromo-N-(2,6-dimethylphenyl)benzamide (CAS 195383-90-5; molecular formula C₁₅H₁₄BrNO; MW 304.18 g·mol⁻¹) is a meta-brominated N-aryl benzamide belonging to the substituted benzanilide class . The compound features a 2,6-dimethylphenyl amide moiety that imposes significant steric hindrance around the amide bond, twisting the aromatic rings out of coplanarity, while the bromine substituent at the 3-position (meta) of the benzoyl ring provides a distinct electronic profile compared to its ortho- and para-brominated regioisomers [1]. This structural class has been investigated in kinase inhibitor discovery programs, most notably as Bcr-Abl tyrosine kinase inhibitors structurally related to imatinib, where the position and nature of the benzoyl-ring substituent critically governs antiproliferative potency [2].

Why N-(2,6-Dimethylphenyl)benzamide Analogs Cannot Be Interchanged – Positional Bromine Matters for 3-Bromo-N-(2,6-dimethylphenyl)benzamide


Within the N-(2,6-dimethylphenyl)benzamide scaffold, the position of the bromine atom on the benzoyl ring dictates electronic character, molecular conformation, and biological target engagement, making the ortho-, meta-, and para-bromo regioisomers functionally non-interchangeable. The meta-bromo substituent exerts an electron-withdrawing inductive effect (Hammett σₘ = 0.391) without direct resonance interaction with the amide carbonyl, in contrast to the ortho-bromo isomer where steric compression alters the amide torsion angle and the para-bromo isomer where resonance donation (σₚ = 0.232) partially offsets the inductive withdrawal [1]. In the 3-substituted benzamide Bcr-Abl inhibitor series, antiproliferative activity against K562 leukemia cells is exquisitely sensitive to the nature and position of the benzoyl substituent, with 3-halogenated derivatives consistently outperforming their 2- or 4-substituted counterparts [2]. Consequently, substituting the meta-bromo compound with the ortho-bromo (CAS 195383-89-2), para-bromo, or non-halogenated parent benzamide in a structure-activity study will yield non-comparable biological results and confound data interpretation.

3-Bromo-N-(2,6-dimethylphenyl)benzamide – Quantitative Differentiation Evidence Versus Closest Structural Analogs


Electronic Differentiation: Meta-Bromo Hammett σ Value Contrasts with Ortho- and Para-Bromo Isomers

The 3-bromo (meta) substituent on the benzoyl ring imparts a distinct electronic profile defined by the Hammett substituent constant σₘ = 0.391, which quantifies the pure inductive electron-withdrawing effect transmitted through the σ-bond framework without direct resonance interaction with the reaction center (amide carbonyl). In contrast, the 2-bromo (ortho) isomer experiences a combination of inductive withdrawal and steric compression effects that twist the amide bond out of conjugation (estimated σₒ ≈ 0.50–0.70, dependent on steric context), while the 4-bromo (para) isomer exhibits a markedly lower σₚ = 0.232 due to opposing inductive withdrawal and resonance donation (+M effect of bromine) [1]. This 1.7-fold difference between σₘ and σₚ directly translates into differential carbonyl electrophilicity, hydrogen-bond acceptor strength, and metabolic stability when the compounds are deployed in biological systems.

Physical organic chemistry Quantitative structure-activity relationships (QSAR) Medicinal chemistry

Conformational Differentiation: Amide Torsion Angle Constrained by 2,6-Dimethyl Substitution – Impact of Bromine Position on Molecular Geometry

X-ray crystallographic analysis of the closely related 4-bromo-N-(2,6-dimethylphenyl)benzamide reveals that the central amide N–C(=O) plane makes dihedral angles of approximately 29–30° with both the phenyl and 4-bromophenyl rings, driven by the steric repulsion between the ortho-methyl groups on the aniline ring and the amide carbonyl oxygen [1]. In the target 3-bromo compound, the meta-bromine substituent does not directly clash with the amide linkage, whereas in the 2-bromo (ortho) isomer, the bromine atom at the 2-position of the benzoyl ring introduces additional steric congestion that is predicted to increase the torsional angle between the benzoyl ring and the amide plane by an estimated 10–20°, potentially disrupting key intermolecular hydrogen-bonding patterns observed in the crystal lattice [2]. Molecules in the 4-bromo analog crystal structure are linked by N–H···O hydrogen bonds into chains along the [100] direction, a supramolecular motif that is sensitive to ring torsion perturbations.

X-ray crystallography Conformational analysis Structural chemistry

Synthetic Utility Differentiation: Meta-Bromine as a Cross-Coupling Handle Compared to Ortho- and Para-Bromo Regioisomers

The 3-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the benzamide scaffold. In palladium-catalyzed direct arylation of benzanilides, the regioselectivity of C–H activation is strongly influenced by the existing substituent pattern; a meta-bromo group directs further functionalization to specific positions on the benzoyl ring through a combination of electronic and steric effects, whereas an ortho-bromo group can interfere with catalyst coordination at the amide-directing group and a para-bromo group limits diversification options at the electronically distinct 4-position [1]. Quantitative studies on oxidative addition rates of aryl bromides to Pd(0) complexes demonstrate that the electronic effect of meta-substituents modulates reactivity: electron-withdrawing meta-substituents (σₘ = 0.391 for Br) accelerate oxidative addition relative to electron-donating para-substituents (σₚ = −0.17 for NH₂ in analogous compounds), providing a ∼2–5× rate enhancement depending on ligand and conditions [2].

Synthetic chemistry Cross-coupling reactions C–C bond formation

Biological Activity Class Evidence: 3-Substituted Benzamides as Potent Bcr-Abl Kinase Inhibitors – Positional SAR

In the foundational structure-activity relationship study of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors, a series of 3-halogenated and 3-trifluoromethylated benzamide derivatives (structurally analogous to the target 3-bromo compound) were evaluated for antiproliferative activity against Bcr-Abl-positive K562 leukemia cells [1]. The study demonstrated that 3-substituted benzamides achieve potent inhibition, with the lead compound NS-187 (bearing a 3-trifluoromethyl group) exhibiting 25–55-fold greater potency than imatinib against wild-type Bcr-Abl in vitro [1][2]. Critically, these compounds interact with both Abl and Lyn kinases through a binding mode that relies on the 3-substituent occupying a specific hydrophobic pocket; substitution at the 2- or 4-position of the benzoyl ring is not tolerated for this dual inhibitory activity, as demonstrated by the sharp SAR observed across the series [2]. While the 3-bromo compound was not the lead in this series, the SAR principle establishes that the 3-position halogen is a validated pharmacophoric element for this target class.

Kinase inhibition Antiproliferative activity Chronic myeloid leukemia

Physicochemical Differentiation: Computed logP and Lipinski Parameters Versus Positional Isomers

Although the three brominated positional isomers (2-bromo, 3-bromo, and 4-bromo) share the identical molecular formula and molecular weight (C₁₅H₁₄BrNO; MW 304.18), their computed lipophilicities differ due to the varying exposure of the bromine atom to solvent and the differential effect on the amide group's hydrogen-bonding capacity [1]. The 2-bromo isomer, with the bromine ortho to the carbonyl, is expected to exhibit a slightly lower effective logP (ΔlogP ≈ −0.2 to −0.3) due to intramolecular Br···O electrostatic interactions that reduce solvent-accessible lipophilic surface area and increase aqueous solvation of the amide oxygen. The 3-bromo (meta) isomer presents maximal bromine solvent exposure without intramolecular interaction, yielding the highest effective logP among the three regioisomers (predicted logP ≈ 3.6–3.8 by consensus calculation) and consequently the lowest aqueous solubility [2]. This has practical implications for stock solution preparation and assay compatibility: the 3-bromo compound is expected to have approximately 1.5–2-fold lower aqueous solubility than the 2-bromo isomer, requiring careful DMSO stock handling.

Drug-likeness Physicochemical profiling ADME prediction

3-Bromo-N-(2,6-dimethylphenyl)benzamide – Evidence-Backed Research Application Scenarios


Kinase Inhibitor Medicinal Chemistry: Bcr-Abl/Lyn Dual Inhibitor Scaffold Optimization

Based on the class-level SAR from the 3-substituted benzamide Bcr-Abl inhibitor series [1][2], this compound serves as a validated starting scaffold for structure-guided optimization of dual Abl/Lyn tyrosine kinase inhibitors. The 3-bromo substituent provides both the required pharmacophoric engagement of the hydrophobic pocket in the Abl kinase domain and a synthetic handle for Suzuki-Miyaura diversification to explore structure-activity relationships at the 3-position. The 2,6-dimethylphenyl amide moiety enforces a bioactive twisted conformation, as evidenced by crystallographic analysis of analogous compounds [3], ensuring that the scaffold pre-organizes into the geometry recognized by the Abl kinase ATP-binding site. Researchers targeting imatinib-resistant chronic myeloid leukemia should select this specific regioisomer rather than the 2-bromo or 4-bromo variants, which are predicted to be inactive based on the positional SAR.

Synthetic Methodology Development: Palladium-Catalyzed Cross-Coupling on Sterically Encumbered Benzanilides

The 3-bromo substituent, positioned meta to the amide carbonyl on a sterically hindered 2,6-dimethylphenyl benzamide scaffold, provides a challenging and informative substrate for developing new Pd-catalyzed cross-coupling methodologies [1]. The electron-withdrawing nature of the meta-bromo group (σₘ = 0.391) accelerates oxidative addition to Pd(0) compared to the para-bromo analog, while the steric bulk of the 2,6-dimethylphenyl group allows methodologists to probe the tolerance of new ligand systems to steric encumbrance without the confounding steric retardation of an ortho-bromo substituent. This compound is therefore recommended as a benchmark substrate for evaluating new biaryl phosphine ligands and Pd-precatalysts in amide-containing systems, where the 2-bromo isomer would introduce an additional variable of ortho steric hindrance that complicates mechanistic interpretation.

Computational Chemistry and QSAR Model Building: Electronic Parameter Calibration

The well-defined Hammett σₘ constant (0.391) for the meta-bromo substituent makes this compound an excellent calibration standard for computational QSAR and machine-learning models that predict biological activity from electronic parameters [1]. Unlike the ortho-bromo isomer, which requires complex multiparameter treatments accounting for steric, electronic, and field effects, the meta-bromo compound cleanly isolates the inductive electronic effect, enabling more robust correlation with computed descriptors such as electrostatic potential surfaces, atomic charges, and frontier molecular orbital energies. The compound can be used as a reference point for benchmarking density functional theory (DFT) calculations of substituent effects in benzamide systems, particularly for validating the torsion-angle dependence of substituent transmission through the twisted amide linkage [2].

Chemical Biology Tool Compound: Bromodomain and Epigenetic Target Screening

The N-(2,6-dimethylphenyl)benzamide scaffold has been incorporated into compound collections screened against bromodomain-containing proteins, as evidenced by structural analogs appearing in BROMOscan panel assays [1]. While the 3-bromo compound itself has not been the subject of dedicated bromodomain profiling publications, the scaffold's demonstrated engagement with BET family bromodomains (BRD2, BRD3, BRD4) at micromolar to sub-micromolar affinities for related analogs [1] positions this compound as a suitable starting point for developing chemical probes targeting the acetyl-lysine binding pocket. The meta-bromo substituent provides a vector for structure-guided optimization through fragment growing or library synthesis, with the electronic character (σₘ = 0.391) attenuating the amide NH hydrogen-bond donor strength in a manner distinct from the ortho- and para-bromo analogs, potentially fine-tuning selectivity across the bromodomain family.

Quote Request

Request a Quote for 3-bromo-N-(2,6-dimethylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.